

# A Technical Guide to Camostat Mesylate: History and Original Therapeutic Indications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Camostat Mesylate**

Cat. No.: **B194763**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Camostat mesylate**, a synthetic serine protease inhibitor, has a rich history rooted in Japanese pharmaceutical research. Initially developed in the early 1980s, it was first approved in Japan in 1985 for the management of chronic pancreatitis and was later indicated for the treatment of postoperative reflux esophagitis. Its mechanism of action, centered on the inhibition of trypsin and other serine proteases, laid the groundwork for its therapeutic applications in these gastrointestinal disorders. This technical guide provides an in-depth exploration of the history, original therapeutic indications, and the foundational experimental data that supported the approval and clinical use of **Camostat Mesylate** for these conditions.

## Introduction

**Camostat mesylate** (brand name Foipan®) is an orally administered synthetic serine protease inhibitor.<sup>[1][2]</sup> First described in the literature in 1981, it was developed and approved in Japan for the treatment of chronic pancreatitis in 1985 and subsequently for postoperative reflux esophagitis.<sup>[1][2]</sup> The therapeutic efficacy of **camostat mesylate** in these conditions is primarily attributed to its potent inhibition of serine proteases, most notably trypsin.<sup>[3]</sup> By attenuating the activity of these enzymes, **camostat mesylate** mitigates the inflammatory cascades and tissue damage characteristic of these diseases.

# History and Development

**Camostat mesylate** was synthesized in Japan and underwent preclinical and clinical development during the late 1970s and early 1980s.<sup>[2]</sup> It was approved for clinical use in Japan in 1985 for the treatment of acute symptoms of chronic pancreatitis.<sup>[2]</sup> Later, its therapeutic applications were expanded to include postoperative reflux esophagitis.<sup>[1]</sup> For decades, its use was primarily localized to Japan and South Korea.<sup>[2]</sup>

## Original Therapeutic Indication: Chronic Pancreatitis

### Pathophysiology and Rationale for Use

Chronic pancreatitis is a progressive inflammatory disease characterized by the premature activation of digestive enzymes within the pancreas, leading to autodigestion, chronic inflammation, and fibrosis.<sup>[4]</sup> A key initiating event is the intra-pancreatic activation of trypsinogen to trypsin, which then activates a cascade of other digestive proenzymes.<sup>[2]</sup> This enzymatic activity drives tissue damage, inflammation, and the characteristic debilitating pain of the disease.

**Camostat mesylate**, as a potent inhibitor of trypsin, was developed to directly counter this central pathogenic mechanism.<sup>[3]</sup> By blocking trypsin activity, it was hypothesized to reduce the downstream activation of other proteases, thereby diminishing the inflammatory response and providing symptomatic relief.

### Preclinical Evidence

Early preclinical studies in animal models of pancreatitis provided the foundational evidence for the therapeutic potential of **camostat mesylate**.

- Dibutylin Dichloride (DBTC)-Induced Pancreatitis in Rats: In this model of chronic pancreatitis, oral administration of **camostat mesylate** was shown to inhibit inflammation, cytokine expression, and the development of pancreatic fibrosis.<sup>[1]</sup>
- Spontaneous Chronic Pancreatitis Model (WBN/Kob rats): In this genetic model, **camostat mesylate** administration suppressed the gene expression of pancreatitis-associated protein

(PAP), p8, interleukin-6 (IL-6), and transforming growth factor-beta1 (TGF- $\beta$ 1).[\[5\]](#) This was associated with a reduction in inflammatory changes and fibrosis within the pancreas.[\[5\]](#)

## Clinical Data

While the specific data from the pivotal Japanese clinical trials of the early 1980s are not widely available in English-language literature, subsequent studies and clinical experience have substantiated its efficacy. The standard approved dosage for acute symptoms of chronic pancreatitis in Japan is 600 mg per day, typically administered in three divided doses.[\[4\]](#) Clinical observations have shown that **camostat mesylate** can lead to the attenuation of elevated serum amylase and improvement in subjective symptoms.[\[6\]](#)

Table 1: Summary of Preclinical Efficacy Data for **Camostat Mesylate** in Chronic Pancreatitis Models

| Animal Model                     | Key Findings                                                                                         | Reference           |
|----------------------------------|------------------------------------------------------------------------------------------------------|---------------------|
| DBTC-Induced Pancreatitis (Rats) | Inhibition of inflammation, cytokine expression, and fibrosis.                                       | <a href="#">[1]</a> |
| Spontaneous CP (WBN/Kob rats)    | Suppression of PAP, p8, IL-6, and TGF- $\beta$ 1 gene expression; reduced inflammation and fibrosis. | <a href="#">[5]</a> |

## Signaling Pathway in Chronic Pancreatitis

The therapeutic effect of **camostat mesylate** in chronic pancreatitis is mediated by the inhibition of trypsin, which in turn downregulates multiple inflammatory pathways. By blocking trypsin, **camostat mesylate** prevents the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of pancreatic stellate cells, which are key drivers of fibrosis.



[Click to download full resolution via product page](#)

Camostat's Inhibition of the Pancreatitis Inflammatory Cascade.

## Original Therapeutic Indication: Postoperative Reflux Esophagitis

### Pathophysiology and Rationale for Use

Postoperative reflux esophagitis, particularly after gastrectomy, involves the reflux of duodenal contents, including pancreatic juice, into the esophagus.<sup>[5]</sup> Unlike typical gastroesophageal reflux disease (GERD), the refluxate in this condition is often alkaline and contains high concentrations of proteases, such as trypsin. Trypsin can directly damage the esophageal mucosa and trigger an inflammatory response.

The rationale for using **camostat mesylate** in this context is to inhibit the activity of refluxed trypsin in the esophagus, thereby preventing mucosal injury and reducing inflammation.

## Clinical Data

Clinical studies have demonstrated the efficacy of **camostat mesylate** in treating postoperative reflux esophagitis. The typical dosage for this indication is 300 mg per day.<sup>[7]</sup>

A prospective randomized controlled study involving 80 patients with reflux symptoms after gastrectomy compared **camostat mesylate** (300 mg/day for 8 weeks) to other commonly prescribed drugs.<sup>[7]</sup> The results showed a significant improvement in symptoms in the **camostat mesylate** group.<sup>[7]</sup>

Table 2: Symptom Relief in Postoperative Reflux Esophagitis with **Camostat Mesylate** (8 weeks of treatment)<sup>[7]</sup>

| Symptom             | Camostat Mesylate Group<br>(n=47) - % Relief | Control Group (n=33) - % Relief |
|---------------------|----------------------------------------------|---------------------------------|
| Heartburn           | 87%                                          | 75%                             |
| Regurgitation       | 95%                                          | 82%                             |
| Epigastric Soreness | 85%                                          | 75%                             |
| Dysphagia           | 72%                                          | 80%                             |

Another study in patients with reflux esophagitis after distal gastrectomy demonstrated that **camostat mesylate** significantly decreased trypsin activity in the duodenum and esophagus.[\[5\]](#) This was accompanied by an improvement in endoscopic findings, with a reduction in the proportion of patients with severe esophagitis (Grades B, C, and D by Los Angeles classification) from 70% to 40% after 28 days of treatment.[\[5\]](#)

## Signaling Pathway in Reflux Esophagitis

In the esophagus, refluxed trypsin can activate Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on esophageal epithelial cells.[\[8\]](#) Activation of PAR-2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), which recruits neutrophils and promotes inflammation.[\[8\]](#) **Camostat mesylate**'s inhibition of trypsin prevents the activation of this pathway.



[Click to download full resolution via product page](#)

Mechanism of Camostat in Trypsin-Induced Esophageal Inflammation.

## Experimental Protocols

### Animal Model of Chronic Pancreatitis (DBTC-Induced)[1]

- Animal Model: Male Lewis rats.
- Induction of Pancreatitis: A single intraperitoneal administration of dibutylin dichloride (DBTC) at a dose of 7 mg/kg.
- Treatment: Seven days post-induction, rats in the treatment group were fed a special diet containing 1 mg/g of **camostat mesylate**. The control group received a standard diet.
- Assessments: The severity of pancreatitis and fibrosis was examined histologically and enzymologically at days 0, 7, 14, and 28. In vitro studies on isolated monocytes and pancreatic stellate cells were also performed to assess the effects on cytokine production and cell proliferation.

## Clinical Trial Protocol for Postoperative Reflux Esophagitis[5]

- Patient Population: Patients with gastroesophageal reflux disease after distal gastrectomy.
- Screening: Patients were prescreened based on esophageal pH levels and trypsin activity.
- Study Design:
  - Baseline Assessment: Esophageal and duodenal washings were collected to measure pretreatment trypsin activity.
  - Acute Effect Assessment: A single oral dose of 100 mg of **camostat mesylate** was administered. Duodenal washings were aspirated at 30 and 120 minutes post-administration to evaluate the immediate effect on trypsin activity.
  - Chronic Treatment: Patients were then treated with 300 mg of **camostat mesylate** orally three times daily for a 4-week period.
  - Follow-up Assessment: On day 28, the grade of reflux esophagitis was re-evaluated endoscopically (using the Los Angeles classification), and esophageal washings were collected to measure trypsin activity.

## Conclusion

**Camostat mesylate** has a long-standing history as a targeted therapeutic for chronic pancreatitis and postoperative reflux esophagitis in Japan. Its development was based on a clear understanding of the central role of serine proteases, particularly trypsin, in the pathophysiology of these diseases. Preclinical and clinical data have consistently supported its efficacy in reducing enzymatic activity, inflammation, and associated symptoms. The signaling pathways elucidated for its action in both the pancreas and the esophagus highlight the targeted nature of its therapeutic effects. This foundational knowledge continues to be relevant as new potential applications for this versatile protease inhibitor are explored.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 4. A phase 1/2 trial to evaluate the pharmacokinetics, safety, and efficacy of NI-03 in patients with chronic pancreatitis: study protocol for a randomized controlled trial on the assessment of camostat treatment in chronic pancreatitis (TACTIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of camostat mesilate on the expression of pancreatitis-associated protein (PAP), p8, and cytokines in rat spontaneous chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [A Technical Guide to Camostat Mesylate: History and Original Therapeutic Indications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194763#the-history-and-original-therapeutic-indications-for-camostat-mesylate>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)